2-Methyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one
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Overview
Description
2-Methyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of 2-Methyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Methyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one can be achieved through a one-pot multicomponent reaction. This method involves the reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction proceeds through the formation of C–C bonds (Michael addition) and intramolecular cyclization, resulting in high yields (65–98%) without the need for a metal catalyst .
Chemical Reactions Analysis
2-Methyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Methyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, the compound is being investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways involved in disease processes . Additionally, it has applications in the industry as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 2-Methyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .
Comparison with Similar Compounds
2-Methyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one can be compared with other similar compounds, such as benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives and benzo[h]pyrano[2,3-b]quinoline derivatives . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 2-Methyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one lies in its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
918897-90-2 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-methyl-7,12-dihydrochromeno[4,3-b]quinoxalin-6-one |
InChI |
InChI=1S/C16H12N2O2/c1-9-6-7-13-10(8-9)14-15(16(19)20-13)18-12-5-3-2-4-11(12)17-14/h2-8,17-18H,1H3 |
InChI Key |
KLDHETKBSJWAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C2NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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